1-苯基-3-(4-丙基苯基)-1H-吡唑-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

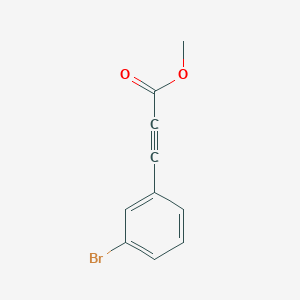

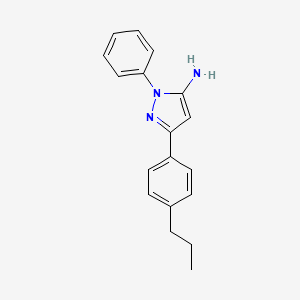

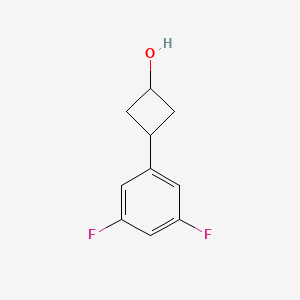

The compound “1-phenyl-3-(4-propylphenyl)-1H-pyrazol-5-amine” belongs to the class of organic compounds known as phenylpyrazoles . Phenylpyrazoles are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group.

Molecular Structure Analysis

The molecular structure of “1-phenyl-3-(4-propylphenyl)-1H-pyrazol-5-amine” would consist of a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms) attached to a phenyl group and an amine group. The position of these groups would be determined by the numbering in the name of the compound .Chemical Reactions Analysis

Phenylpyrazoles can undergo a variety of chemical reactions, including reactions with acids, bases, and various electrophiles and nucleophiles. The specific reactions that “1-phenyl-3-(4-propylphenyl)-1H-pyrazol-5-amine” can undergo would depend on the specific conditions and reagents present .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-phenyl-3-(4-propylphenyl)-1H-pyrazol-5-amine” would depend on its specific structure. For example, the presence of the amine group could make it a base, and it might be soluble in organic solvents due to the presence of the phenyl groups .科学研究应用

Medicinal Chemistry and Drug Development

Bmpp-Dh has attracted attention due to its potential as a drug candidate. Researchers explore its pharmacological properties, such as binding affinity to specific receptors or enzymes. It could serve as a scaffold for designing novel drugs targeting various diseases, including cancer, inflammation, or neurological disorders .

Organic Synthesis and Catalysis

The compound’s unique structure makes it an interesting building block for organic synthesis. Chemists can modify Bmpp-Dh to create more complex molecules. Additionally, it may act as a ligand in transition metal-catalyzed reactions, enabling efficient transformations .

Materials Science

Bmpp-Dh’s aromatic nature and functional groups make it suitable for materials applications. Researchers investigate its use in polymer chemistry, where it could enhance material properties or serve as a monomer for resins (e.g., polycarbonates or epoxy resins) .

Coordination Chemistry

Metal complexes of Bmpp-Dh could exhibit interesting coordination behavior. Scientists study their stability, reactivity, and potential applications in catalysis, sensing, or luminescence .

Biological Studies

Bmpp-Dh might interact with biological macromolecules (e.g., proteins or nucleic acids). Researchers explore its binding affinity, cellular uptake, and potential therapeutic effects. It could be a valuable tool in understanding biological processes .

Crystal Engineering and Supramolecular Chemistry

Given its crystallographic properties, Bmpp-Dh contributes to the field of crystal engineering. Scientists investigate its crystal structures, packing arrangements, and intermolecular interactions. Such knowledge aids in designing new materials with desired properties .

未来方向

属性

IUPAC Name |

2-phenyl-5-(4-propylphenyl)pyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3/c1-2-6-14-9-11-15(12-10-14)17-13-18(19)21(20-17)16-7-4-3-5-8-16/h3-5,7-13H,2,6,19H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMUVXMXIFHDBEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-phenyl-3-(4-propylphenyl)-1H-pyrazol-5-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/no-structure.png)

![N-cyclohexyl-3-{3-oxo-5-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2414654.png)

![1-(4-Ethoxyphenyl)-3-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]urea](/img/structure/B2414656.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2414658.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(isoquinolin-1-yl)methanone](/img/structure/B2414659.png)

![3-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2414663.png)

![N-(benzo[b]thiophen-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2414667.png)